molecular formula C10H10KNO3 B2721181 Potassium;2-[(4-methylbenzoyl)amino]acetate CAS No. 2375274-18-1

Potassium;2-[(4-methylbenzoyl)amino]acetate

Cat. No.: B2721181
CAS No.: 2375274-18-1
M. Wt: 231.292
InChI Key: UFWOQCOIDFLVCU-UHFFFAOYSA-M
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Description

Potassium 2-[(4-methylbenzoyl)amino]acetate is a potassium salt of a substituted acetic acid derivative featuring a 4-methylbenzoyl (para-toluoyl) group linked via an amide bond. This compound is structurally characterized by a polar carboxylate group (stabilized by potassium) and an aromatic para-methyl-substituted benzoyl moiety, which may influence its solubility, stability, and biological interactions. For instance, potassium salts of amino acid derivatives, such as potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate (PKR-173), exhibit hepatoprotective and antioxidant properties , suggesting that the potassium counterion enhances bioavailability and solubility in biological systems.

Properties

IUPAC Name

potassium;2-[(4-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.K/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13;/h2-5H,6H2,1H3,(H,11,14)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWOQCOIDFLVCU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-[(4-methylbenzoyl)amino]acetate typically involves the reaction of 4-methylbenzoic acid with glycine in the presence of a dehydrating agent to form 2-[(4-methylbenzoyl)amino]acetic acid. This intermediate is then neutralized with potassium hydroxide to yield the final product. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalyst: Dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC)

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Reactant Mixing: Combining 4-methylbenzoic acid and glycine in a reactor.

    Dehydration: Adding a dehydrating agent to facilitate the formation of 2-[(4-methylbenzoyl)amino]acetic acid.

    Neutralization: Introducing potassium hydroxide to neutralize the intermediate and form the final product.

    Purification: Using techniques such as crystallization or filtration to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-[(4-methylbenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino or benzoyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Water, ethanol, methanol, dichloromethane

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

Potassium;2-[(4-methylbenzoyl)amino]acetate serves as a valuable reagent in organic synthesis and catalysis. Its unique structure allows it to act as an intermediate in the synthesis of more complex organic molecules.

Biology

Research has explored its potential roles in biochemical pathways and enzyme inhibition. Studies indicate that this compound may interact with specific molecular targets, functioning as an inhibitor or activator of enzymes and receptors.

Medicine

The compound has garnered interest for its therapeutic potential in treating various diseases. Investigations into its pharmacological activities include:

  • Antimicrobial Activity: this compound has shown efficacy against various pathogens, suggesting potential applications in treating infections.
  • Antioxidant Properties: Preliminary studies suggest it may scavenge free radicals, offering protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects: Initial research indicates that it may modulate inflammatory pathways, supporting its potential use as an anti-inflammatory agent.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Case Studies and Research Findings

Several studies have explored the biological activities and potential therapeutic applications of this compound:

  • Antimicrobial Study: Significant antimicrobial effects were observed against both gram-positive and gram-negative bacteria, with efficacy comparable to standard antibiotics used clinically.
  • Antioxidant Evaluation: In vitro assays revealed effective reduction of oxidative stress markers in cell cultures, indicating its potential as a protective agent against oxidative damage.
  • Anti-inflammatory Research: Animal model studies demonstrated that treatment with the compound reduced inflammation markers, supporting its role as a potential anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Potassium;2-[(4-methylbenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methylbenzoyl)Benzoic Acid

This compound shares the 4-methylbenzoyl group but replaces the aminoacetate moiety with a benzoic acid. Computational docking studies indicate that 2-(4-methylbenzoyl)benzoic acid exhibits a lower ΔGbinding (−9.2 kcal/mol for T1R2 and −8.6 kcal/mol for T1R3 receptors) compared to saccharin and acesulfame, suggesting stronger receptor interactions . The absence of the potassium ion and aminoacetate chain likely reduces its solubility compared to the target compound.

Propyl 2-(4-Methylbenzenesulfonamido)Benzoate

Though sulfonamide-based, this analog includes a 4-methylbenzenesulfonyl group and ester functionality. Its crystal structure reveals planar aromatic systems stabilized by hydrogen bonding, a feature that may parallel the target compound’s solid-state behavior .

Table 1: Structural and Binding Comparison

Compound Functional Groups ΔGbinding (kcal/mol) Key Interactions Reference
Potassium 2-[(4-methylbenzoyl)amino]acetate* Amide, carboxylate (K⁺) N/A Hypothesized ionic H-bonding
2-(4-Methylbenzoyl)benzoic acid Benzoyl, carboxylic acid −9.2 (T1R2), −8.6 (T1R3) Hydrophobic, π-π stacking
PKR-173 Triazole, thioacetate (K⁺) N/A Antioxidant activity

*Hypothetical data inferred from analogs.

Potassium Salts of Bioactive Acetates

Potassium 2-((4-Amino-5-(Morfolinometyl)-4H-1,2,4-Triazol-3-Yl)Thio)Acetate (PKR-173)

This triazole-containing potassium salt demonstrates significant pharmacokinetic stability, with a plasma half-life of 4.2 hours in rats and metabolites including sulfoxide and morpholine ring-opened derivatives . The potassium ion likely enhances its aqueous solubility, a property shared with the target compound.

Benazolin-Potassium

A potassium salt of a benzothiazole acetate, Benazolin-Potassium ([4-chloro-2-oxo-3(2H)-benzothiazoleacetate]) is used as an herbicide.

Table 2: Pharmacokinetic and Functional Comparison of Potassium Salts

Compound Bioactivity Key Functional Groups Solubility (Inferred) Reference
Potassium 2-[(4-methylbenzoyl)amino]acetate Hypothetical: Receptor binding Amide, aromatic methyl, K⁺ High (due to K⁺)
PKR-173 Hepatoprotective, antioxidant Triazole, thioether, K⁺ High
Benazolin-Potassium Herbicidal Benzothiazole, K⁺ Moderate

Research Findings and Mechanistic Insights

  • Binding Affinities : The 4-methylbenzoyl group in analogs like 2-(4-methylbenzoyl)benzoic acid enhances receptor binding via hydrophobic interactions and π-π stacking with aromatic residues (e.g., Tyr103 in T1R2) . The target compound’s amide linkage may further stabilize binding through hydrogen bonding.
  • Metabolic Stability : Potassium salts such as PKR-173 show prolonged half-lives due to reduced renal clearance, a trait likely applicable to the target compound .
  • Crystallography : Structural analogs like ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate exhibit well-defined crystal packing, suggesting that the target compound may form stable crystalline phases suitable for X-ray analysis .

Biological Activity

Potassium;2-[(4-methylbenzoyl)amino]acetate, a derivative of glycine and 4-methylbenzoic acid, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with glycine in the presence of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The process is outlined as follows:

  • Reactants : 4-methylbenzoic acid, glycine
  • Dehydrating Agents : Thionyl chloride, DCC
  • Neutralizing Agent : Potassium hydroxide
  • Solvents : Aqueous or organic solvents (ethanol, methanol)
  • Temperature : Moderate heating (50-70°C)

This compound exhibits various chemical reactions, including oxidation, reduction, and substitution reactions, leading to a range of products such as carboxylic acids and amines.

This compound may function through several mechanisms in biological systems:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in biochemical pathways.
  • Receptor Interaction : The compound may interact with various receptors, modulating their activity.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its biological effects .

Antimicrobial Activity

Research indicates that compounds related to this compound demonstrate significant antimicrobial properties. For instance, derivatives have shown anti-biofilm activity against E. coli ATCC 25922 with minimal biofilm inhibitory concentration (MBIC) values around 625 µg/mL. This suggests potential applications in treating bacterial infections .

Antioxidant Activity

In vitro assays have reported antioxidant capacities for compounds similar to this compound. For example, certain derivatives exhibited antioxidant activity measured using the DPPH assay, with some achieving approximately 43% inhibition at specific concentrations . This highlights the compound's potential role in combating oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been explored. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests that this compound might play a role in managing inflammatory conditions .

Case Studies and Research Findings

A selection of studies has evaluated the biological activities of this compound and its derivatives:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial ActivityExhibited MBIC values indicating strong anti-biofilm activity against E. coli.
Antioxidant CapacityAchieved significant antioxidant activity in vitro, suggesting protective effects against oxidative damage.
Anti-inflammatory EffectsInhibited TNFα production in cell cultures, indicating potential therapeutic applications for inflammatory diseases.

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